Methyl 3-bromo-4-iodobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMBMPVAESWCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590174 | |

| Record name | Methyl 3-bromo-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249647-24-3 | |

| Record name | Methyl 3-bromo-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-4-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Differentiated Dihalogenated Arene

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-4-iodobenzoate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of multiple, differentially reactive functional groups on a single scaffold is of paramount importance. This compound is a prime exemplar of such a scaffold. This crystalline solid is not merely an inert intermediate; it is a carefully designed building block offering researchers sequential and site-selective control over molecular elaboration. Its utility stems from the distinct reactivity profiles of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allowing for a tiered synthetic approach in constructing complex molecular architectures.

This guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind these properties, discuss the experimental methodologies for their determination, and explore the implications of its structural features on its reactivity and application. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Section 1: Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is unambiguously defined by a combination of nomenclature, registry numbers, and structural descriptors.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 249647-24-3 | |

| Molecular Formula | C₈H₆BrIO₂ | [2] |

| Molecular Weight | 340.94 g/mol | [2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)I)Br | [1] |

| InChI Key | OIMBMPVAESWCEA-UHFFFAOYSA-N | [1] |

The structural arrangement of the ester, bromo, and iodo substituents on the benzene ring dictates the molecule's electronic properties, steric profile, and ultimately, its chemical behavior.

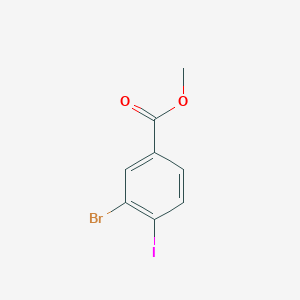

Caption: 2D Structure of this compound.

Section 2: Core Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical reactions. This compound is a solid at room temperature, with its key physical constants summarized below.

Table 2: Physical Properties of this compound

| Property | Value | Comments | Reference |

| Physical Form | Solid | Crystalline solid under standard conditions. | |

| Melting Point | 56-60 °C | The range suggests a purity of ~97% as commonly supplied. | [3] |

| Boiling Point | 328.1 °C | This is a predicted value; decomposition may occur at this temperature. | [3] |

| Density | 2.059 g/cm³ | Predicted value. | [3] |

Experimental Protocol: Melting Point Determination via the Capillary Method

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid.[4] A narrow range close to the literature value indicates high purity, whereas a depressed and broad melting range suggests the presence of impurities.

Causality: This phenomenon, known as melting-point depression, is a colligative property. Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to overcome the intermolecular forces and transition to a liquid state.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

-

Capillary Loading: Tap the open end of a thin-walled capillary tube into the sample pile until a small amount of solid (2-3 mm height) is packed into the sealed end.

-

Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary value.[5]

-

Accurate Determination: With a new sample, heat rapidly to about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.

Section 3: Solubility Profile

Theoretical Assessment:

-

Polarity: The molecule possesses a polar ester group (-COOCH₃). However, the large, halogenated benzene ring constitutes a significant nonpolar region. This dual nature suggests limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and nonpolar solvents.

-

"Like Dissolves Like": Based on this principle, solvents like ethyl acetate, dichloromethane, chloroform, and tetrahydrofuran (THF) are predicted to be effective. The synthesis procedure, which utilizes an ethyl acetate extraction, confirms its solubility in this solvent.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic way to classify the solubility of an unknown compound, which can also infer the presence of certain functional groups.[6][7]

Step-by-Step Methodology:

-

Solvent Addition: In a small test tube, add ~25 mg of this compound.

-

Dispensing: Add 0.75 mL of the test solvent (e.g., water, diethyl ether, 5% HCl, 5% NaOH) in portions.[6]

-

Agitation: Vigorously shake the tube for 60 seconds after each addition.

-

Observation: Classify the compound as "soluble" (dissolves completely) or "insoluble" (remains as a solid).[8] The lack of acidic or basic functional groups predicts insolubility in aqueous acid or base.

Caption: Workflow for Qualitative Solubility Determination.

Section 4: Spectroscopic Characterization

Spectroscopic data provides a molecular fingerprint, confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is invaluable for confirming the arrangement of non-exchangeable protons in a molecule. The published ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is consistent with its structure.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 3.94 | Singlet (s) | 3H | -OCH₃ (Methyl ester protons) | |

| 7.64 | Doublet of doublets (dd) | 1H | Aromatic proton (H-5) | |

| 7.98 | Doublet (d) | 1H | Aromatic proton (H-6) | |

| 8.27 | Doublet (d) | 1H | Aromatic proton (H-2) |

Expert Interpretation:

-

The singlet at 3.94 ppm integrating to 3 protons is characteristic of the methyl ester group.

-

The three distinct signals in the aromatic region (7.6-8.3 ppm) confirm the trisubstituted benzene ring. The specific splitting patterns (doublet, doublet of doublets) and chemical shifts are determined by the coupling between adjacent protons and the electronic effects of the substituents. The H-2 proton is the most deshielded (highest ppm) due to its proximity to the electron-withdrawing ester group and the bromine atom.

Infrared (IR) Spectroscopy

While a specific spectrum is not publicly available, the expected characteristic absorption bands can be predicted based on the functional groups present.

-

~1720-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.

-

~3000-3100 cm⁻¹: Weak to medium peaks from the aromatic C-H stretching vibrations.

-

~2850-2960 cm⁻¹: Weak peaks from the aliphatic C-H stretching of the methyl group.

-

~1450-1600 cm⁻¹: Several peaks of varying intensity due to C=C stretching vibrations within the aromatic ring.

-

~1100-1300 cm⁻¹: Strong peaks corresponding to the C-O stretching of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A cluster of peaks would be expected around m/z 340, corresponding to the molecular weight.

-

Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one iodine atom (monoisotopic ¹²⁹I) will give a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. This pattern is a powerful tool for confirming the presence of both Br and I in the molecule. Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are 340.87 and 362.85, respectively.[9]

Section 5: Synthesis and Purification

This compound is typically synthesized via a Sandmeyer-type reaction from an aniline precursor.

Protocol: Synthesis from Methyl 4-amino-3-bromobenzoate

This procedure involves the diazotization of an aromatic amine followed by displacement of the diazonium group with iodide.

Causality: The amino group is a poor leaving group. It is converted into an excellent leaving group, dinitrogen gas (N₂), via diazotization with nitrous acid (generated in situ from NaNO₂ and HCl). The resulting diazonium salt is then susceptible to nucleophilic attack by iodide ions (from KI).

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl 4-amino-3-bromobenzoate (1.0 eq) in a mixture of acetone and 6 M hydrochloric acid.

-

Diazotization: Cool the mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, ~1.2 eq) in water dropwise, maintaining the temperature at 0 °C. Stir for 2 hours at this temperature.

-

Iodide Displacement: Slowly add a solution of potassium iodide (KI, ~1.5 eq) in water to the reaction mixture.

-

Warm-up and Reaction Completion: Allow the mixture to gradually warm to room temperature and stir for an additional hour.

-

Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate (e.g., 2 x 150 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% heptane and gradually increasing the polarity to 20:80 ethyl acetate:heptane) to yield the pure product.

Caption: Synthetic Workflow for this compound.

Section 6: Reactivity and Synthetic Applications

The primary value of this compound in drug development and materials science lies in its capacity for selective, sequential cross-coupling reactions.[10]

The Principle of Differential Reactivity: The utility of this reagent is governed by the difference in bond strength and reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The carbon-iodine bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the stronger carbon-bromine bond.[11][12]

Reactivity Order: C-I > C-Br >> C-Cl

This reactivity hierarchy allows for the selective functionalization at the 4-position (iodo) under milder reaction conditions, leaving the bromo group at the 3-position intact for a subsequent, different coupling reaction under more forcing conditions.

Expert Causality:

-

Mild Conditions for C-I Coupling: To achieve high regioselectivity for the iodo position, mild reaction conditions are crucial. This typically involves lower temperatures, shorter reaction times, and palladium catalysts with less electron-rich ligands.[11]

-

Forcing Conditions for C-Br Coupling: After the iodo position has been functionalized, the less reactive bromo group can be targeted by employing higher temperatures, longer reaction times, or a more reactive catalyst system (e.g., using bulky, electron-rich phosphine ligands).[12]

This stepwise approach provides a powerful and efficient route to complex, unsymmetrically substituted aromatic compounds, which are common motifs in active pharmaceutical ingredients and advanced materials.

Section 7: Safety and Handling

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as acutely toxic if swallowed.

Table 4: GHS Hazard Information

| Category | Classification | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and Crossbones) | Danger |

| Hazard Statement | H301: Toxic if swallowed |

References for Table 4:

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light. Recommended storage temperature is 2-8°C.[2]

-

First Aid:

-

Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Conclusion

This compound is a strategically valuable synthetic intermediate whose physicochemical properties are well-suited for its role in the precise construction of complex organic molecules. Its solid nature and defined melting point allow for straightforward assessment of purity, while its spectroscopic fingerprints provide clear structural confirmation. Most importantly, the inherent, tiered reactivity of its iodo and bromo substituents offers a powerful tool for regioselective synthesis, enabling researchers in drug discovery and materials science to build molecular complexity in a controlled and efficient manner. A thorough understanding of the properties detailed in this guide is the first step toward leveraging this reagent to its full potential.

References

- 1. This compound | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. chembk.com [chembk.com]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

- 9. PubChemLite - this compound (C8H6BrIO2) [pubchemlite.lcsb.uni.lu]

- 10. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]

- 11. benchchem.com [benchchem.com]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-bromo-4-iodobenzoate: A Strategic Building Block for Advanced Synthesis

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-4-iodobenzoate (CAS No. 249647-24-3) has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. Its utility stems not just from its polysubstituted aromatic core, but from the nuanced and differential reactivity of its two distinct halogen atoms. This guide provides a comprehensive technical overview of this reagent, focusing on its synthesis, characterization, and, most critically, its application in site-selective cross-coupling reactions—a cornerstone of contemporary drug discovery and materials science.

This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to harness the full synthetic potential of this versatile intermediate.

Core Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use in the laboratory. This compound is a solid at room temperature, necessitating appropriate handling and storage to maintain its integrity.[1]

| Property | Value | Source(s) |

| CAS Number | 249647-24-3 | [2][3] |

| Molecular Formula | C₈H₆BrIO₂ | [2][3][4] |

| Molecular Weight | 340.94 g/mol | [2][3] |

| Appearance | Solid / Powder | [5] |

| Melting Point | 56-60 °C | [6] |

| Purity | Typically ≥97% | [2] |

| Storage | 2-8°C, protect from light | [2][3] |

| IUPAC Name | This compound | [1][7] |

| SMILES | COC(=O)c1ccc(I)c(Br)c1 | [2] |

| InChI Key | OIMBMPVAESWCEA-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Protocol

The most common and reliable synthesis of this compound involves a diazotization-iodination sequence, a variant of the Sandmeyer reaction, starting from the readily available Methyl 4-amino-3-bromobenzoate.[8] This transformation is a cornerstone of aromatic chemistry, allowing for the precise introduction of an iodo group.

Synthetic Rationale

The process begins with the conversion of the primary aromatic amine to a diazonium salt using sodium nitrite under acidic conditions at low temperatures. The low temperature (0 °C) is critical to prevent the premature decomposition of the unstable diazonium intermediate. Subsequently, the introduction of potassium iodide facilitates the displacement of the diazonium group with iodide, yielding the target compound. The choice of an iodo substituent is deliberate; the resulting C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, which is the key to the reagent's utility.[9]

Detailed Experimental Protocol: Synthesis

-

Materials : Methyl 4-amino-3-bromobenzoate, Acetone, 6 M Hydrochloric Acid, Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄), Water.

-

Procedure :

-

Dissolve Methyl 4-amino-3-bromobenzoate (1.0 eq.) in a mixture of acetone and 6 M hydrochloric acid.

-

Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.2 eq.) in water and add it dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Stir the mixture at 0 °C for 2 hours to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

-

Slowly add the potassium iodide solution to the reaction mixture. A vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to gradually warm to room temperature and continue stirring for an additional 1 hour.[8]

-

Quench the reaction by diluting with water and extract the product into ethyl acetate (2x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (e.g., heptane/ethyl acetate gradient) to yield this compound as a solid.[8]

-

Synthesis Workflow Diagram

Caption: Conceptual pathway for sequential cross-coupling reactions.

Application in Pharmaceutical Intermediate Synthesis

This molecule serves as a reactant in the preparation of selective inhibitors and other complex pharmaceutical intermediates. [8][10]The ability to introduce a specific moiety at the C4 position (via the iodo group) and a different one at the C3 position (via the bromo group) allows for the systematic exploration of chemical space around the benzoic acid core, a common scaffold in medicinal chemistry.

Protocol: Site-Selective Suzuki-Miyaura Coupling

To illustrate its practical use, the following is a representative protocol for a site-selective Suzuki-Miyaura coupling reaction targeting the more reactive C-I bond.

-

Objective : To selectively couple an arylboronic acid at the C4 position.

-

Materials : this compound, an Arylboronic Acid (e.g., 4-methoxyphenylboronic acid), Pd(PPh₃)₄ catalyst, 2M Aqueous Sodium Carbonate (Na₂CO₃) solution, Toluene/DME.

-

Procedure :

-

To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (3 mol%).

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add degassed solvent (e.g., Toluene or DME) and the degassed 2M aqueous Na₂CO₃ solution (2.0 eq.).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the starting material and the appearance of a new, less polar spot. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to isolate the mono-coupled product.

-

Experimental Workflow Diagram

Caption: Workflow for a site-selective Suzuki-Miyaura cross-coupling.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as acutely toxic if swallowed and causes skin and eye irritation. [1][7][11]

| Safety Aspect | Information | Source(s) |

|---|---|---|

| GHS Pictograms | GHS06 (Toxic) | [11] |

| Signal Word | Danger | [11] |

| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][7] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [1][12] |

| Handling | Handle in a well-ventilated place. Avoid dust formation. Use personal protective equipment (gloves, safety goggles). | [12] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed at 2-8°C. | [2][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [12]|

Conclusion

This compound is more than just another halogenated aromatic compound; it is a sophisticated synthetic tool. Its defining feature—the differential reactivity of its C-I and C-Br bonds—provides chemists with a reliable method for controlled, sequential molecular elaboration. For professionals in drug discovery and materials science, this reagent offers an efficient pathway to novel, complex structures, enabling the rapid generation of compound libraries and the synthesis of precisely designed target molecules. A firm grasp of its properties, synthesis, and reactivity is key to leveraging its full potential in advancing scientific research.

References

-

Amerigo Scientific. This compound (97%). [Link]

-

Alachem Co., Ltd. This compound. [Link]

-

LEAP CHEM Co., Ltd. This compound CAS NO.249647-24-3. [Link]

-

Oakwood Chemical. This compound. [Link]

-

PubChem - NIH. This compound. [Link]

-

MySkinRecipes. Methyl 4-bromo-3-iodobenzoate. [Link]

-

Knochel, P., et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org. Chem. 2016, 12, 2494–2534. [Link]

-

De Jonghe, S., et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorg. Chem. 2021, 107, 104560. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. 249647-24-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound, CasNo.249647-24-3 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 6. CAS 249647-24-3 | 2623-S-00 | MDL MFCD07778512 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-BROMO-4-IODOBENZOIC ACID METHYL ESTER CAS#: 249647-24-3 [amp.chemicalbook.com]

- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]

- 11. This compound 97 249647-24-3 [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

synthesis and characterization of Methyl 3-bromo-4-iodobenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-4-iodobenzoate

Abstract

This compound is a versatile, halogenated aromatic ester that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom, allows for selective, stepwise functionalization through various cross-coupling reactions. This differential reactivity makes it a highly valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, beginning with its carboxylic acid precursor. It offers a detailed, step-by-step protocol for its subsequent esterification and a complete workflow for its structural and purity characterization using contemporary analytical techniques. The causality behind experimental choices is explained, ensuring that researchers can not only replicate the procedures but also understand the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of this compound is most efficiently approached via a two-step sequence. This strategy ensures high yields and purity by first establishing the core halogenated aromatic ring and then converting the carboxylic acid functionality to the desired methyl ester.

-

Preparation of the Precursor: Synthesis of 3-bromo-4-iodobenzoic acid. This key intermediate contains the requisite dihalogenated pattern on the benzene ring.[3][4]

-

Esterification: Conversion of the synthesized 3-bromo-4-iodobenzoic acid to this compound via Fischer esterification. This classic, acid-catalyzed reaction is a reliable and scalable method for producing esters.[5][6]

This modular approach allows for purification at the intermediate stage, which is critical for achieving a high-purity final product.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols: Synthesis

Step 1: Synthesis of 3-bromo-4-iodobenzoic acid

The synthesis of the dihalogenated carboxylic acid precursor is a critical first step. While various routes exist, a common method involves the direct halogenation of an appropriate benzoic acid derivative. The choice of reaction sequence (i.e., bromination then iodination, or vice-versa) is dictated by the directing effects of the substituents. The carboxylic acid group is a meta-director, while halogens are ortho, para-directors.[7]

(Note: As a specific, peer-reviewed protocol for the synthesis of 3-bromo-4-iodobenzoic acid was not available in the initial search, a generalized procedure based on established electrophilic aromatic substitution principles is provided below. Researchers should adapt this based on available starting materials and perform small-scale trials to optimize conditions.)

Protocol: Bromination of 4-iodobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-iodobenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add elemental bromine (1.0-1.2 eq.) to the solution. To catalyze the reaction, a Lewis acid catalyst like iron(III) bromide (FeBr₃, ~0.1 eq.) is typically added.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. The crude product may precipitate.

-

Purification: Collect the solid by vacuum filtration. Wash the solid with cold water to remove impurities. Recrystallize the crude 3-bromo-4-iodobenzoic acid from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.

Step 2: Fischer Esterification to this compound

Principle of Causality: Fischer esterification is an equilibrium-controlled process.[6] To drive the reaction to completion and maximize the yield of the ester, a large excess of one reactant is used. Given that 3-bromo-4-iodobenzoic acid is the limiting, value-added reagent, methanol is used in vast excess, serving as both a reactant and the solvent. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the methanol.[6]

Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-iodobenzoic acid (1.0 eq.).

-

Reagent Addition: Add anhydrous methanol (20-40 eq.), which acts as both the solvent and reagent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq.) dropwise.

-

Reaction Conditions: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting carboxylic acid spot and the appearance of the less polar ester product spot.[8]

-

Work-up and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. This will precipitate the crude ester. Neutralize the excess sulfuric acid by carefully adding a 10% aqueous sodium carbonate or sodium bicarbonate solution until the evolution of CO₂ gas ceases and the pH is neutral to basic (pH > 8).[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by either recrystallization (e.g., from methanol or an ethanol/water mixture) or column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product as a solid.[9]

Characterization and Data Analysis

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrIO₂ | [10][11] |

| Molecular Weight | 340.94 g/mol | [10][11] |

| Appearance | Solid | |

| Melting Point | 56-60 °C | [12] |

| CAS Number | 249647-24-3 | [10][11] |

Spectroscopic and Chromatographic Workflow

A multi-technique approach is required for unambiguous characterization.

Caption: A logical workflow for the analytical characterization of the final product.

Expected Analytical Data

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

Principle: This technique provides information about the electronic environment and connectivity of hydrogen atoms.

-

Expected Spectrum:

-

~ 8.2 ppm (d, 1H): A doublet corresponding to the aromatic proton ortho to the ester group (C2-H). It is deshielded by the electron-withdrawing ester and appears as a doublet due to coupling with the adjacent C6-H.

-

~ 7.9 ppm (d, 1H): A doublet for the aromatic proton ortho to the iodine atom (C5-H).

-

~ 7.5 ppm (dd, 1H): A doublet of doublets for the aromatic proton between the bromine and the ester group (C6-H).

-

~ 3.9 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) group.[13]

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

Principle: Identifies all unique carbon atoms in the molecule.

-

Expected Spectrum:

Infrared (IR) Spectroscopy:

-

Principle: Detects the presence of specific functional groups based on their vibrational frequencies.

-

Expected Key Peaks:

-

~ 1720-1740 cm⁻¹: Strong, sharp absorbance characteristic of the ester carbonyl (C=O) stretch.

-

~ 1250-1300 cm⁻¹: Strong absorbance from the ester C-O stretch.

-

~ 3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~ 1600 cm⁻¹: Aromatic C=C ring stretching.

-

Mass Spectrometry (MS):

-

Principle: Determines the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Expected Result:

-

The molecular ion peak (M⁺) should be observed at m/z ≈ 340. A key diagnostic feature will be the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at M⁺ and M+2⁺.

-

Safety and Handling

Hazard Identification:

-

3-bromo-4-iodobenzoic acid: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

-

This compound: Toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[10]

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe skin and eye burns. Reacts violently with water.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE):

-

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations should be performed in a well-ventilated chemical fume hood.

Storage:

-

Store this compound in a tightly sealed container in a cool, dry place, typically at 2-8°C, and protected from light.[14]

References

-

This compound | C8H6BrIO2 | CID 17750019. PubChem - NIH. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. ChemRxiv. [Link]

-

This compound (97%). Amerigo Scientific. [Link]

-

This compound (C8H6BrIO2). PubChemLite. [Link]

-

Supporting Information for an article. The Royal Society of Chemistry. [Link]

-

3-bromo-4-iodobenzoic acid. MySkinRecipes. [Link]

-

Methyl 4-bromo-3-iodobenzoate. MySkinRecipes. [Link]

-

3-Bromo-4-iodobenzoic acid | C7H4BrIO2 | CID 16640907. PubChem. [Link]

-

Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958. PubChem. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

3: Esterification (Experiment). Chemistry LibreTexts. [Link]

-

3-Bromo-4-Iodobenzoic Acid Methyl Ester. ChemBK. [Link]

Sources

- 1. 3-bromo-4-iodobenzoic acid [myskinrecipes.com]

- 2. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]

- 3. 3-bromo-4-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Bromo-4-iodobenzoic acid | C7H4BrIO2 | CID 16640907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 12. chembk.com [chembk.com]

- 13. rsc.org [rsc.org]

- 14. chemscene.com [chemscene.com]

An In-Depth Technical Guide to Methyl 3-bromo-4-iodobenzoate: Structure, Properties, and Application in Chemoselective Synthesis

Introduction: Strategic Value in Complex Synthesis

Methyl 3-bromo-4-iodobenzoate is a dihalogenated aromatic ester that has emerged as a highly valuable and versatile building block for researchers in organic synthesis, particularly those engaged in pharmaceutical and materials science discovery. Its strategic utility lies in the differential reactivity of its two halogen substituents—iodine and bromine—which allows for programmed, sequential introduction of molecular complexity. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and a detailed exploration of its application in chemoselective cross-coupling reactions, offering field-proven insights for drug development professionals and synthetic chemists.

The core advantage of this reagent is its capacity to undergo selective palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[1] This reactivity differential enables chemists to selectively functionalize the 4-position (iodo) while leaving the 3-position (bromo) intact for a subsequent, distinct transformation. This powerful tactic is instrumental in the convergent synthesis of complex biaryl and polyaryl structures, which are common motifs in biologically active molecules.[2]

Molecular Structure and Physicochemical Properties

The molecular integrity and physical characteristics of a reagent are foundational to its reliable application in synthesis. This compound is a solid at room temperature, necessitating appropriate storage to ensure its stability and purity.

Structural and Chemical Identifiers

The structure consists of a benzene ring substituted with a methyl ester group at position 1, a bromine atom at position 3, and an iodine atom at position 4. This specific arrangement is key to its utility in sequential synthesis.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, which are critical for experimental design, including solvent selection and reaction monitoring.

| Property | Value | Source(s) |

| Molecular Weight | 340.94 g/mol | [3][4][5] |

| Monoisotopic Mass | 339.85959 Da | [3] |

| Physical Form | Solid | [5] |

| Melting Point | 56-60 °C | [5] |

| Storage Temperature | 2-8°C, Protect from light | [4] |

Application Spotlight: Chemoselective Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. With this compound, this reaction can be executed with high selectivity at the more labile C-I bond, providing a robust method for synthesizing 4-alkynyl-3-bromobenzoate derivatives. These products are valuable intermediates, as the remaining bromine atom can be targeted in a subsequent coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to build highly functionalized, non-symmetrical molecules.

Mechanistic Rationale for Selectivity

The catalytic cycle for the Sonogashira coupling begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. The bond dissociation energy of a C-I bond is lower than that of a C-Br bond, leading to a significantly faster rate of oxidative addition at the iodinated position. By carefully controlling reaction conditions—such as temperature and catalyst choice—it is possible to achieve near-complete conversion at the C-I bond before significant reaction occurs at the C-Br bond.

Below is a diagram illustrating the catalytic cycle for the selective Sonogashira coupling at the C-I position.

Sources

- 1. iris.unica.it [iris.unica.it]

- 2. epfl.ch [epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Solubility of Methyl 3-bromo-4-iodobenzoate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful drug development and chemical synthesis. It dictates formulation strategies, reaction kinetics, purification methods, and ultimately, bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 3-bromo-4-iodobenzoate (CAS: 249647-24-3), a halogenated aromatic ester often used as a building block in organic synthesis.[1][2] Rather than merely presenting data, this document serves as a strategic framework, guiding the researcher through the theoretical prediction of solubility, the selection of appropriate solvents, and the execution of robust experimental protocols. We will explore the physicochemical properties of the target compound, apply fundamental principles of intermolecular forces to forecast its behavior, and provide a validated, step-by-step methodology for quantitative solubility determination.

Physicochemical Profile and Structural Analysis of this compound

Understanding the inherent properties of a molecule is the first step in predicting its solubility.[3] this compound is a solid at room temperature with a melting point between 56-60 °C.[4] Its key structural features—an aromatic ring, an ester functional group, and two different halogen substituents (bromine and iodine)—govern its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrIO₂ | [5] |

| Molecular Weight | 340.94 g/mol | |

| IUPAC Name | This compound | [5] |

| CAS Number | 249647-24-3 | |

| Physical Form | Solid | |

| Melting Point | 56-60 °C | [4] |

Structural Analysis for Solubility Prediction:

-

Polarity: The molecule possesses moderate polarity. The ester group (-COOCH₃) introduces a significant dipole moment.[6] However, the large, nonpolar aromatic ring and the bulky, hydrophobic halogen atoms (especially iodine) contribute significant nonpolar character. This dual nature suggests that the compound will not be highly soluble in either extremely polar or completely nonpolar solvents, but rather in solvents of intermediate polarity.

-

Intermolecular Forces: The primary intermolecular forces the molecule can engage in are London dispersion forces and dipole-dipole interactions.[7] The large electron clouds of the bromine and iodine atoms make it highly polarizable, leading to strong dispersion forces. The ester group's permanent dipole allows for dipole-dipole attractions. Crucially, the molecule lacks a hydrogen bond donor (like an -OH or -NH group), meaning it cannot form strong hydrogen bonds with protic solvents, which will limit its solubility in solvents like water or methanol.[8] It can, however, act as a hydrogen bond acceptor at its ester oxygens.[9]

Strategic Solvent Selection: A Predictive Framework

The principle of "like dissolves like" is a foundational concept in predicting solubility.[10] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For a molecule with the mixed characteristics of this compound, a systematic approach to solvent selection is critical. We can categorize solvents to strategically probe the compound's solubility profile.

Caption: Logical framework for selecting solvent classes for solubility screening.

Based on this framework, the most promising solvents for this compound are likely to be polar aprotic solvents, followed by some nonpolar aromatic solvents that can engage in pi-stacking interactions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Mismatch in polarity. While dispersion forces are present, they are insufficient to overcome the solute's dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | Good match for dispersion forces. The aromatic rings can interact favorably (pi-stacking). Polarity is still a mismatch. |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Best overall match. These solvents have strong permanent dipoles that can interact effectively with the ester group.[11] |

| Polar Protic | Methanol, Ethanol, Water | Very Low | Poor match. The strong hydrogen-bonding network of the solvent would be disrupted without sufficient energetic payback from the solute.[8][9] |

Quantitative Solubility Determination: A Validated Protocol

To move from prediction to quantitative data, a robust experimental method is required. The shake-flask method is a widely accepted "gold standard" for determining equilibrium solubility, providing thermodynamically accurate data.[12] It is crucial in early drug development to inform formulation and preclinical testing.[13][14]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥97%)

-

Selected organic solvents (HPLC grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge (optional)

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Protocol:

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry.

-

Place the solute, solvents, and all necessary equipment in a temperature-controlled environment (e.g., 25 °C incubator) and allow them to equilibrate for at least 4 hours. This prevents temperature fluctuations from affecting the measurement.

-

-

Sample Preparation:

-

Add a known volume (e.g., 5.0 mL) of the selected solvent to a scintillation vial.

-

Add an excess amount of this compound to the vial. "Excess" is critical; there must be visible solid material remaining at the end of the equilibration period to ensure the solution is saturated. A starting point is to add approximately 50-100 mg of solid.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) for 24 to 48 hours. The extended time is necessary to ensure the system reaches thermodynamic equilibrium.[12] A shorter time may result in an underestimation of the true solubility.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vial and let it stand undisturbed for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to expedite phase separation.

-

Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Be extremely careful not to disturb the solid pellet at the bottom.

-

-

Filtration and Dilution:

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is non-negotiable as it removes any microscopic, undissolved particulates that would artificially inflate the measured concentration.

-

Dilute the filtered sample to a known final volume (e.g., 10 mL or 100 mL) using an appropriate solvent (typically the mobile phase for HPLC analysis). The dilution factor must be chosen to ensure the final concentration is within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the diluted sample by interpolating its response against the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution (i.e., the solubility) by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Application of Solubility Data in Research and Development

Obtaining precise solubility data is not an academic exercise; it is a critical step that informs subsequent development.[14]

-

Synthetic Chemistry: Knowledge of solubility allows for the selection of optimal solvents for chemical reactions, ensuring reactants are in the same phase for efficient collision and conversion. It is also fundamental for purification by recrystallization, where a solvent is needed that dissolves the compound well at high temperatures but poorly at low temperatures.

-

Drug Formulation: For drug development professionals, solubility is a primary determinant of a drug's bioavailability.[12] Poor aqueous solubility is a major hurdle in formulation.[15] While this compound is an intermediate, understanding its behavior in organic solvents is key to developing processes for creating and purifying the final API. This data guides the choice of excipients and delivery systems (e.g., lipid-based formulations) needed to solubilize a final drug product.[3]

-

High-Throughput Screening (HTS): In early discovery, kinetic solubility assays are often used to quickly rank compounds.[13] The data for this intermediate helps build structure-solubility relationships that can guide the design of new molecules with more favorable properties.

Conclusion

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750019, this compound. Retrieved from [Link].

-

Determination of Solubility Class. (n.d.). Retrieved from [Link].

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link].

-

ChemBK. (n.d.). 3-Bromo-4-Iodobenzoic Acid Methyl Ester. Retrieved from [Link].

-

Kumar, R. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2, 503-508. Retrieved from [Link].

-

H-bond and dipole-dipole interactions between water and COO functional group in methyl benzoate derivatives: Substituent and heteroatom effects. (2017). PubMed. Retrieved from [Link].

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link].

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link].

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link].

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link].

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link].

-

Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link].

-

Semantic Scholar. (2011, June 24). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link].

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link].

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (n.d.). Retrieved from [Link].

-

Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. Retrieved from [Link].

-

MySkinRecipes. (n.d.). Methyl 4-bromo-3-iodobenzoate. Retrieved from [Link].

-

Intermolecular Forces. (n.d.). Retrieved from [Link].

-

Properties and Structure of Aromatic Ester Solvents. (2025, August 7). ResearchGate. Retrieved from [Link].

-

Stenutz. (n.d.). methyl 3-iodobenzoate. Retrieved from [Link].

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). Retrieved from [Link].

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link].

-

OpenStax Chemistry 2e 11.1. (2021, August 30). Thermodynamics of the Dissolution Process [Video]. YouTube. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link].

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link].

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link].

-

Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. (n.d.). PDF. Retrieved from [Link].

-

An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from [Link].

-

Chem Help ASAP. (2022, August 16). organic chemistry review - common organic solvents [Video]. YouTube. Retrieved from [Link].

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link].

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link].

Sources

- 1. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H-bond and dipole-dipole interactions between water and COO functional group in methyl benzoate derivatives: Substituent and heteroatom effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sydney.edu.au [sydney.edu.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. ardena.com [ardena.com]

A Technical Guide to Methyl 3-bromo-4-iodobenzoate: Procurement, Applications, and Best Practices for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-bromo-4-iodobenzoate (CAS No. 249647-24-3) is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzene ring, allows for selective and sequential functionalization. This differential reactivity is particularly advantageous in the construction of complex molecular architectures required for pharmaceutical and agrochemical development. This guide provides an in-depth overview of the commercial availability, key synthetic applications, and critical handling protocols for this reagent, empowering researchers to effectively integrate it into their discovery workflows.

Physicochemical Properties and Specifications

This compound is a solid at room temperature with a molecular weight of 340.94 g/mol .[1][2] Its structure allows for precise manipulation in cross-coupling reactions, making it a strategic choice for multi-step syntheses.

| Property | Value | Source(s) |

| CAS Number | 249647-24-3 | [1][3] |

| Molecular Formula | C₈H₆BrIO₂ | [1][2] |

| Molecular Weight | 340.94 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% or ≥98% | [1][3][4] |

| Melting Point | 56-60 °C | [3] |

| Storage Temperature | 2-8°C, protected from light | [1][3][4] |

| SMILES | COC(=O)c1ccc(I)c(Br)c1 | [1] |

| InChI Key | OIMBMPVAESWCEA-UHFFFAOYSA-N | [1][3] |

Commercial Availability and Supplier Overview

This compound is readily available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs. Purity levels are typically offered at 97% or higher. When procuring this reagent, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | Purity Offered | Notes |

| Sigma-Aldrich | 97% | A major global supplier with extensive documentation.[3] |

| Amerigo Scientific | 97% | Specialist distributor for life sciences.[1] |

| ChemScene | ≥98% | Offers services from custom synthesis to commercial production.[4] |

| Guidechem | 95% (customizable) | Connects buyers with various manufacturers, including those in China.[5] |

Core Synthetic Applications: Leveraging Differential Reactivity

The primary utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at the 4-position while leaving the 3-position's bromine atom intact for subsequent transformations.

This sequential functionalization is a powerful strategy in drug discovery for building molecular complexity and exploring structure-activity relationships (SAR).

Key Reaction Protocols

1. Suzuki-Miyaura Coupling (Selective at the C-I bond)

This reaction is ideal for introducing aryl or heteroaryl fragments. The milder reaction conditions required to activate the C-I bond typically leave the C-Br bond untouched.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a suitable base, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 eq).

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

2. Sonogashira Coupling (Selective at the C-I bond)

This protocol enables the introduction of terminal alkynes, a common moiety in bioactive molecules.

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).

-

Solvent and Base: Dissolve the reagents in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-5.0 eq).

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by flash column chromatography.

Caption: Quality control workflow for incoming chemical reagents.

Standard Analytical Techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify any organic impurities. The spectrum should show characteristic aromatic proton signals and a singlet for the methyl ester protons.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (340.94 m/z for the molecular ion) and assess the purity profile.

-

Melting Point: To provide a quick assessment of purity. A sharp melting point range close to the literature value (56-60 °C) is indicative of high purity. [3]

References

-

This compound (97%). Amerigo Scientific. [Link]

-

This compound | C8H6BrIO2. PubChem - NIH. [Link]

-

Methyl 4-bromo-3-iodobenzoate 98% - CAS:1257231-51-8. Ruji Biology. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 3-bromo-4-iodobenzoate

This guide provides an in-depth analysis of the safety protocols, handling procedures, and Material Safety Data Sheet (MSDS) for Methyl 3-bromo-4-iodobenzoate (CAS No. 249647-24-3).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure safe and effective laboratory operations.

Understanding the Compound: A Risk-Based Perspective

This compound is a halogenated aromatic ester commonly utilized as a building block in organic synthesis.[3] Its molecular structure, featuring both bromine and iodine substituents, makes it a versatile reagent in cross-coupling reactions for the development of complex molecules.[3] However, the same reactivity that makes it valuable also necessitates a thorough understanding of its potential hazards. A proactive approach to safety, grounded in the compound's chemical properties, is paramount.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for anticipating its behavior under various laboratory conditions. This knowledge informs safe storage, handling, and emergency response procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrIO₂ | [1][2][4] |

| Molecular Weight | 340.94 g/mol | [1][4] |

| Appearance | Solid | |

| Melting Point | 56-60 °C | |

| Storage Temperature | 2-8°C | [3] |

| Flash Point | 152.24°C | [2] |

Deconstructing the Material Safety Data Sheet (MSDS): A Guide to Hazard Identification and Mitigation

The MSDS is the cornerstone of chemical safety. This section will dissect the key components of the this compound MSDS, translating regulatory classifications into actionable laboratory practices.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. This compound is classified with the following hazards:

-

Pictograms:

-

GHS06 (Skull and Crossbones)

-

-

Signal Word: Danger[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2][4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

The "Toxic if swallowed" classification underscores the critical need to prevent ingestion, while the irritation warnings for skin, eyes, and respiratory tract dictate the mandatory use of appropriate Personal Protective Equipment (PPE).

Standard Operating Procedures for Safe Handling

Adherence to well-defined protocols is non-negotiable when working with hazardous materials. The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard. When handling this compound, all work should be conducted in a certified chemical fume hood to control airborne dust and vapors.[2]

Mandatory PPE includes:

-

Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Hand Protection: Chemical-impermeable gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Body Protection: A flame-retardant laboratory coat is required.[2] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[2]

General Handling and Storage

-

Handling:

-

Storage:

Emergency Protocols: A Step-by-Step Guide

Preparedness is key to effectively managing unforeseen incidents. All personnel handling this compound must be familiar with the following emergency procedures.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[2]

-

In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[2]

Accidental Release Measures

-

Evacuate: Evacuate personnel to a safe area, upwind of the spill.[2]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

-

Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon oxides, hydrogen bromide, and hydrogen iodide.[6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving this compound is undertaken. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for handling this compound.

Conclusion

This compound is a valuable reagent in modern synthetic chemistry. However, its utility is matched by its potential hazards. A comprehensive understanding of its properties, strict adherence to established safety protocols, and thorough emergency preparedness are essential for its safe handling. By integrating the principles outlined in this guide, researchers and drug development professionals can mitigate risks and foster a culture of safety in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-bromo-3-iodobenzoate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate. Retrieved from [Link]

Sources

- 1. This compound | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]

- 4. 3-BROMO-4-IODOBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Systematic Nomenclature and Analysis of C₈H₆BrIO₂ Isomers

Abstract

The molecular formula C₈H₆BrIO₂ represents a diverse array of constitutional isomers, the unambiguous identification of which is paramount in chemical research, synthesis, and drug development. This technical guide provides a comprehensive framework for determining the systematic International Union of Pure and Applied Chemistry (IUPAC) names for key structural isomers of this formula. We will deconstruct the principles of IUPAC nomenclature for polysubstituted aromatic systems, focusing on the critical role of functional group priority in assigning the parent structure. Three primary scaffolds are explored: methyl bromo-iodobenzoates, bromo-iodo-methylbenzoic acids, and bromo-iodo-methoxybenzaldehydes. For each class, we present a logical, step-by-step process for nomenclature, supplemented by a discussion of synthetic strategies, spectroscopic differentiation, and the significance of halogenated aromatic compounds in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of chemical nomenclature and its application in a laboratory context.

Introduction: Deconstructing the Molecular Formula

The molecular formula C₈H₆BrIO₂ provides the elemental composition but offers no insight into the connectivity of the atoms or the functional groups present. The first step in any structural elucidation is to determine the degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds.

-

Degree of Unsaturation (DoU) Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (6/2) - (2/2) + (0/2) = 9 - 3 - 1 = 5

A DoU of 5 is highly indicative of an aromatic ring (which accounts for 4 degrees) plus one additional double bond, typically a carbonyl group (C=O). This, combined with the presence of two oxygen atoms, strongly suggests the presence of either an ester or a carboxylic acid functional group. Given the eight carbon atoms, several isomeric backbones are possible, making systematic nomenclature essential for differentiation.

Foundational Principles of IUPAC Nomenclature for Aromatic Compounds

The IUPAC system provides a set of rules to generate a unique name for any given structure, ensuring clear scientific communication.[1] For polysubstituted benzene derivatives, the core principles are identifying a parent structure, numbering the ring carbons, and listing substituents alphabetically.[2][3]

Determining the Parent Structure: The Role of Functional Group Priority

When a benzene ring has multiple substituents, one group may define the parent name of the molecule. This is determined by a pre-defined order of priority.[4] A substituent that imparts a common name to the compound is considered the parent molecule.[2][5]

Table 1: Abbreviated Functional Group Priority List

| Priority | Functional Group Class | Suffix (if Parent) | Prefix (if Substituent) |

|---|---|---|---|

| Highest | Carboxylic Acid | -oic acid | carboxy- |

| Ester | -oate | alkoxycarbonyl- | |

| Aldehyde | -al | formyl- | |

| Ketone | -one | oxo- | |

| Alcohol | -ol | hydroxy- | |